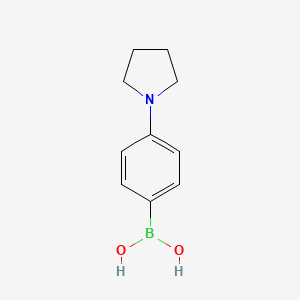

(4-pyrrolidin-1-ylphenyl)boronic Acid

描述

Significance of Arylboronic Acids as Synthetic Intermediates and Functional Building Blocks

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl ring, have become indispensable tools in modern organic chemistry. Their prominence stems from their unique combination of stability, versatile reactivity, and relatively low toxicity. smolecule.comnih.gov These compounds are crucial synthetic intermediates, primarily for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which form the backbone of a vast array of complex molecules. scribd.comgoogle.com

The utility of arylboronic acids is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl structures. lookchem.comchemscene.com Beyond this, their applications have expanded into numerous other transformations, including C-N and C-O couplings, making them foundational building blocks for synthesizing pharmaceuticals, agrochemicals, and advanced materials. lookchem.comambeed.com Their ability to form reversible covalent complexes with diols also makes them valuable in chemical biology for creating sensors and probes for carbohydrates and other biomolecules. smolecule.comchemicalbook.com The properties of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, allowing for a high degree of chemical diversity. lookchem.comambeed.com

Evolution of Boronic Acid Chemistry in Contemporary Research

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid. google.com For many years, these compounds remained largely a chemical curiosity. However, the landscape of organic synthesis was fundamentally changed with the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s. This Nobel Prize-winning reaction showcased the remarkable utility of boronic acids as practical and highly effective coupling partners, catalyzing an explosion of research in the field.

Contemporary research has continued to build on this foundation, developing more efficient and milder catalytic systems for their synthesis and application. nih.gov Modern synthetic methods, such as iridium-catalyzed C-H borylation, allow for the direct conversion of arenes into their corresponding boronic esters, offering a more atom-economical route compared to traditional methods involving organolithium or Grignard reagents. The field has also expanded far beyond cross-coupling reactions, with boronic acids now being central to the development of enzyme inhibitors, drug delivery systems, and diagnostic tools, solidifying their status as privileged structures in medicinal chemistry and beyond. lookchem.com

Scope and Focus of the Review on (4-Pyrrolidin-1-ylphenyl)boronic Acid

This review will focus specifically on the chemical compound This compound . It serves as a representative example of a multifunctional arylboronic acid, combining the reactive boronic acid moiety with a tertiary amine (pyrrolidine ring). This particular combination of functional groups makes it a valuable and versatile building block in synthetic chemistry, particularly in the construction of pharmacologically relevant molecules. The subsequent sections will detail its known physicochemical properties, general synthetic routes, and documented applications as a key intermediate in the synthesis of complex molecular targets.

属性

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEBXPPPIFWGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Pyrrolidin 1 Ylphenyl Boronic Acid

The fundamental properties of (4-pyrrolidin-1-ylphenyl)boronic acid are summarized in the table below, based on data from chemical suppliers and databases. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 229009-41-0 |

| Molecular Formula | C₁₀H₁₄BNO₂ |

| Molecular Weight | 191.03 g/mol |

| Appearance | Typically a solid, ranging from off-white to light yellow |

| Boiling Point | 403.2°C at 760 mmHg (Predicted) |

| Density | 1.19 g/cm³ (Predicted) |

| SMILES | OB(O)c1ccc(cc1)N1CCCC1 |

| InChI Key | HNEBXPPPIFWGHH-UHFFFAOYSA-N |

Synthesis of 4 Pyrrolidin 1 Ylphenyl Boronic Acid

While specific, detailed preparations for (4-pyrrolidin-1-ylphenyl)boronic acid are proprietary or scattered in the patent literature, its synthesis can be achieved through established methodologies for arylboronic acids. The choice of route often depends on the availability of starting materials and the desired scale. Analogous syntheses of similar substituted phenylboronic acids suggest two primary pathways. smolecule.com

Metal-Halogen Exchange: A common and traditional method involves the use of a brominated precursor, 1-(4-bromophenyl)pyrrolidine. This compound can be treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate. Subsequent acidic hydrolysis of the intermediate boronate ester yields the final this compound. smolecule.com

Catalytic C-H Borylation: A more modern and direct approach is the iridium-catalyzed C-H borylation of the parent arene, 1-phenylpyrrolidine. This method uses a catalyst system, often composed of an iridium precursor (e.g., [Ir(cod)OMe]₂) and a bipyridine ligand, to react the arene directly with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction typically yields the pinacol (B44631) ester of the boronic acid, which can then be deprotected via hydrolysis to afford the desired this compound. smolecule.com This route is highly efficient and avoids the need for pre-halogenated starting materials.

Advanced Applications of 4 Pyrrolidin 1 Ylphenyl Boronic Acid in Medicinal Chemistry and Chemical Biology

Role as a Privileged Motif in Drug Discovery and Development

The term "privileged motif" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The structure of (4-pyrrolidin-1-ylphenyl)boronic acid incorporates two such features: the pyrrolidine (B122466) ring and the phenylboronic acid group. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in the structure of many biologically active compounds due to its ability to explore three-dimensional space and engage in specific interactions with protein targets. researchgate.net Similarly, boronic acids have emerged as crucial functional groups in medicinal chemistry, largely due to their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles. mdpi.comresearchgate.net

This compound serves as a versatile building block in the synthesis of complex, biologically active molecules. nih.gov The boronic acid functional group is particularly amenable to a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This allows for the efficient formation of carbon-carbon bonds, enabling medicinal chemists to link the (4-pyrrolidin-1-ylphenyl) scaffold to other molecular fragments to construct novel drug candidates.

The compound's utility as a building block is enhanced by the presence of the pyrrolidine ring. This saturated heterocycle can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, into a drug candidate. The nitrogen atom can also act as a basic center, which can be critical for forming salt forms of a drug or for engaging in hydrogen bonding with a biological target. The combined scaffold is therefore used to synthesize libraries of compounds for screening against various diseases.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent platform for systematic SAR exploration. odu.edumdpi.com Modifications can be made to either the pyrrolidine ring or the phenylboronic acid core to probe interactions with a target protein and optimize potency, selectivity, and pharmacokinetic properties.

For instance, chemists can synthesize analogues by altering the substitution on the pyrrolidine ring, changing its stereochemistry, or replacing it with other heterocyclic systems. Each modification provides data on which structural features are critical for biological effect. The boronic acid itself can be converted to a boronate ester to create prodrugs or to fine-tune the compound's reactivity and acidity (pKa). nih.gov

| Scaffold Position | Modification Example | Potential Impact on Activity |

|---|---|---|

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, fluoro) | Can introduce new hydrogen bonding or polar interactions, potentially increasing binding affinity. |

| Phenyl Ring | Addition of electron-withdrawing or -donating groups | Alters the pKa of the boronic acid, affecting its interaction with target nucleophiles. nih.gov |

| Boronic Acid Moiety | Conversion to a pinacol (B44631) boronate ester | Can improve stability and cell permeability (prodrug strategy), releasing the active boronic acid in vivo. mdpi.com |

| Pyrrolidine Ring | Variation of stereochemistry | Can significantly impact binding to enantioselective protein targets, leading to differences in potency between stereoisomers. researchgate.net |

Enzyme Inhibition and Modulation Studies

Boronic acids are a well-established class of enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib. wikipedia.orgnih.gov The electrophilic boron atom is key to their inhibitory mechanism, allowing them to interact with nucleophilic amino acid residues in enzyme active sites.

The primary targets for many boronic acid inhibitors are serine proteases. nih.govrsc.org These enzymes feature a critical serine residue in their active site that is responsible for catalysis. Boronic acids can form a stable, reversible covalent bond with the hydroxyl group of this serine, effectively blocking the enzyme's activity. wikipedia.orgnih.gov The (4-pyrrolidin-1-ylphenyl) group of the molecule serves as a recognition element, guiding the boronic acid "warhead" to the active site. The specific shape and electronic properties of this group determine the inhibitor's selectivity for a particular protease.

Beyond serine proteases, boronic acid derivatives have been investigated as inhibitors for other enzyme classes, including histone deacetylases (HDACs) and phosphodiesterases. nih.gov The this compound scaffold represents a potential starting point for developing inhibitors against these and other targets, where the pyrrolidine-phenyl moiety can be tailored to fit the specific binding pocket of the enzyme of interest.

The predominant binding mechanism for boronic acid inhibitors involves the boron atom acting as a Lewis acid to accept a pair of electrons from a nucleophilic amino acid residue, typically serine. nih.govwikipedia.orgrsc.org This interaction results in the conversion of the trigonal planar boronic acid (sp² hybridized) into an anionic, tetrahedral boronate complex (sp³ hybridized). rsc.org This tetrahedral intermediate is often a stable mimic of the transition state of the enzymatic reaction, which explains the high potency of many boronic acid inhibitors. nih.gov

| Binding Mechanism | Description | Key Interacting Residue(s) |

|---|---|---|

| Tetrahedral Adduct Formation | The boron atom forms a reversible covalent bond with a nucleophilic residue, changing its hybridization from sp² to sp³. rsc.org | Serine, Threonine |

| Tricovalent Adduct Formation | An uncommon mode where the boron atom forms covalent links with three residues in the enzyme active site. acs.org | Serine, Lysine |

| Non-covalent Interactions | Hydrophobic and hydrogen bonding interactions of the organic scaffold that contribute to binding affinity and specificity. | Various residues in the binding pocket |

Molecular Recognition and Sensing Platforms

A unique feature of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in many biologically important molecules, particularly saccharides (sugars). wikipedia.orgnih.govmdpi.com This specific interaction has been widely exploited to develop molecular sensors and recognition platforms for biological analytes.

This compound can be incorporated into sensing systems for diol-containing molecules like glucose or catechols (e.g., the neurotransmitter dopamine). nih.govrsc.org In a typical design, the phenyl ring is further functionalized with a reporter molecule, such as a fluorophore. The binding of a target diol to the boronic acid moiety alters the electronic properties of the boron atom, which in turn modulates the fluorescence signal of the reporter. This change in fluorescence can be measured to quantify the concentration of the target analyte. mdpi.comrsc.org The pyrrolidine group can help tune the sensor's solubility in aqueous environments and its affinity for the target. These boronic acid-based sensors are valuable tools in chemical biology for detecting and imaging biological molecules in complex samples. nih.gov

Reversible Covalent Bonding with Biomolecules

The boronic acid moiety of this compound is the cornerstone of its ability to form reversible covalent bonds with biomolecules. Boronic acids are well-documented for their capacity to interact with 1,2- and 1,3-diols to form stable five- or six-membered cyclic esters. This interaction is particularly relevant in a biological context due to the abundance of diol functionalities in essential biomolecules such as carbohydrates, glycoproteins, and ribonucleic acids.

Development of Fluorescent and Other Biosensors

The diol-binding property of this compound also makes it a valuable component in the design of fluorescent and other types of biosensors. The fundamental principle behind these sensors is the change in a signaling mechanism upon the binding of the boronic acid to its target diol-containing analyte.

In the context of fluorescent biosensors, the this compound can be integrated into a larger molecular structure containing a fluorophore. The binding of a target molecule, such as glucose or a specific cell-surface glycan, to the boronic acid can modulate the fluorescent properties of the molecule through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. This change in fluorescence intensity or wavelength can then be used to quantify the analyte. The pyrrolidinyl group can further be functionalized to tune the photophysical properties of the sensor or to introduce additional recognition elements for enhanced selectivity.

The development of these sensors is a significant area of research for applications in diagnostics, environmental monitoring, and basic biological research.

Bioconjugation Strategies and Biological Probes

The unique reactivity of the boronic acid group allows for its use in innovative bioconjugation strategies to create sophisticated biological probes. Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and drug development.

Construction of Therapeutically Relevant Bioconjugates

This compound can serve as a versatile linker for the construction of therapeutically relevant bioconjugates. For instance, it can be used to attach cytotoxic drugs to targeting moieties like antibodies or peptides, creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The boronic acid can form a reversible covalent bond with a diol-containing linker on the drug or the targeting molecule.

Applications in Live-Cell Imaging and Theranostics

The ability of this compound to target specific biomolecules, particularly cell-surface glycans which are often overexpressed in cancer cells, makes it a promising tool for live-cell imaging and theranostics. Theranostics refers to the integration of diagnostic and therapeutic capabilities into a single agent.

For live-cell imaging, the compound can be conjugated to a fluorescent dye or a quantum dot. The resulting probe can then be used to visualize the distribution and dynamics of specific glycans on the surface of living cells, providing valuable insights into disease progression and cellular processes.

In a theranostic context, the this compound scaffold could be functionalized with both an imaging agent (e.g., a fluorophore or a radionuclide) and a therapeutic agent (e.g., a photosensitizer for photodynamic therapy or a cytotoxic drug). Such a construct would allow for the simultaneous visualization of diseased tissue and the delivery of a therapeutic payload, enabling personalized and targeted treatment strategies.

Supramolecular Chemistry and Materials Science Applications of 4 Pyrrolidin 1 Ylphenyl Boronic Acid

Self-Assembly Processes and Hierarchical Nanostructures

The self-assembly of phenylboronic acids is generally driven by the formation of hydrogen bonds involving the boronic acid moieties, as well as π-π stacking interactions between the aromatic rings. These interactions can lead to the formation of diverse and ordered supramolecular architectures. However, without specific experimental data for (4-pyrrolidin-1-ylphenyl)boronic acid, any discussion on its self-assembly behavior would be speculative.

Further research is required to elucidate the specific intermolecular interactions that govern the self-assembly of this compound and to explore its potential for forming hierarchical nanostructures. Such studies would be crucial for unlocking its applications in materials science and nanotechnology.

Computational and Theoretical Investigations on 4 Pyrrolidin 1 Ylphenyl Boronic Acid

Quantum Mechanical Studies of Reactivity and Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and reactivity of molecules like (4-pyrrolidin-1-ylphenyl)boronic acid. These studies provide foundational knowledge about the molecule's stability, geometry, and the energetic landscapes of its chemical reactions.

DFT calculations are frequently employed to optimize the molecular structure of boronic acid derivatives, ensuring that the computed geometry corresponds to an energy minimum. tandfonline.comresearchgate.net For instance, studies on similar structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, have shown that optimized DFT structures are in excellent agreement with those determined by X-ray crystallography. tandfonline.comresearchgate.net This validation is crucial for the reliability of further computational predictions.

Key aspects of reactivity are explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents. tandfonline.com

Quantum chemical studies also illuminate complex reaction mechanisms. For example, computational elucidation of the synthesis of pyrrolidinedione derivatives involves modeling stages like Michael additions and cyclizations. nih.govrsc.org These studies calculate the energy barriers for each step, identifying the rate-determining stages and the influence of catalysts or solvent molecules. For one such multi-step reaction, the energy barrier for the initial deprotonated nitromethane (B149229) addition was calculated to be 21.7 kJ mol⁻¹, while a subsequent tautomerization step had a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The final cyclization step to form the pyrrolidine (B122466) ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹, provided a necessary tautomerization occurred first. nih.govrsc.org Such detailed energetic information is vital for optimizing synthetic routes.

Table 1: Calculated Energy Barriers for Key Steps in a Pyrrolidine Ring Formation Reaction

Molecular Modeling for Structure-Activity Relationship Prediction

Molecular modeling is a cornerstone for predicting the structure-activity relationships (SAR) of bioactive compounds. Through techniques like Quantitative Structure-Activity Relationship (QSAR) studies, researchers can correlate a molecule's structural or physicochemical properties with its biological activity. nih.govresearchgate.net For derivatives of this compound, these models can guide the design of new analogs with enhanced potency and selectivity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. scispace.commdpi.com These approaches generate models based on the steric and electrostatic fields of a series of aligned molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For instance, a 3D-QSAR study on bortezomib, a boronic acid-containing drug, identified three crucial regions for its interaction with the proteasome: a covalent bonding site, an aromatic ring region, and a hydrophobic acceptor group. mdpi.com This knowledge led to the synthesis of new dipeptide boronic acids with improved inhibitory activity. mdpi.com

SAR studies on pyrrolidine derivatives have revealed key structural requirements for their biological effects. For example, in a series of pyrrolidine-based dual agonists for PPARα/γ, it was found that the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Similarly, for boronic acid bioisosteres of Combretastatin A-4, molecular modeling suggested that modifications weakening hydrogen bonding interactions with the target protein, tubulin, led to reduced potency. odu.edu These examples underscore how molecular modeling provides a rational basis for lead optimization.

Advanced Docking and Binding Affinity Simulations in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is essential for understanding how a potential drug like this compound might interact with its biological target at an atomic level.

Docking simulations can reveal crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the protein's active site. nih.gov For boronic acid inhibitors, docking is particularly important for modeling the covalent bond that often forms between the boron atom and a catalytic serine residue in the target enzyme. nih.govsemanticscholar.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can accurately model this covalent docking process, showing, for example, the change in the boron atom's hybridization from sp² to sp³ upon bond formation. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. nih.govbiointerfaceresearch.com An MD simulation tracks the movements of atoms in the system for a set period (e.g., 100 nanoseconds), providing insights into the flexibility of the complex and the persistence of key interactions. nih.govresearchgate.net The stability is often evaluated by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. biointerfaceresearch.com

Finally, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD simulation trajectory to estimate the binding free energy of the ligand. nih.gov This provides a more quantitative prediction of binding affinity. For example, in a study of novel pyrrolidine derivatives as Mcl-1 inhibitors, docking results were supported by MD simulations and MM/PBSA calculations, which demonstrated the stability of the compounds in the protein's binding site and helped rationalize their inhibitory activity. nih.gov Similarly, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase identified compounds with higher predicted binding affinity (docking score: -18.59) than the known drug donepezil (B133215) (docking score: -17.257). researchgate.net

Table 2: List of Compound Names

Future Perspectives and Emerging Research Directions for 4 Pyrrolidin 1 Ylphenyl Boronic Acid

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of aryl boronic acids is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues. Future research for synthesizing (4-pyrrolidin-1-ylphenyl)boronic acid is likely to focus on late-stage functionalization and the use of advanced catalytic systems.

One emerging area is the application of decarboxylative borylation . This method allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com This approach could provide a novel route to this compound from a corresponding carboxylic acid precursor, offering a practical way to access this and other borylated compounds. drugdiscoverytrends.com

Another promising direction is the development of organocatalyzed borylation reactions . For instance, a metal-free, tris(pentafluorophenyl)borane-catalyzed method has been developed for the synthesis of boronic acid esters from aromatic amines. frontiersin.org Such mild, one-pot methods are highly desirable for complex molecules as they avoid the use of heavy metal catalysts, aligning with the principles of green chemistry. frontiersin.org

Furthermore, the concept of boronic acid catalysis (BAC) itself presents new opportunities. rsc.org While not a synthetic method for the compound itself, systems where this compound could act as a catalyst are being explored. Boronic acids can activate hydroxyl groups, enabling transformations like amidation and Friedel-Crafts-type reactions under mild conditions, thus expanding the utility of this class of compounds beyond their traditional role as coupling reagents. rsc.org

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Decarboxylative Borylation | Nickel Catalyst | Utilizes inexpensive and abundant carboxylic acid starting materials. drugdiscoverytrends.com |

| Organo-Catalysed Borono-Deamination | Tris(pentafluorophenyl)borane | Metal-free, mild conditions, broad substrate scope. frontiersin.org |

| Direct C-H Borylation | Iridium or Rhodium Catalysts | High atom economy by directly functionalizing a C-H bond. mdpi.com |

| Flow Chemistry Synthesis | n-Butyllithium/Trialkylborate | Suppresses side reactions, enabling higher yields and purity. mdpi.com |

Expansion of Biological Applications beyond Current Scope

The biological potential of this compound is rooted in the properties of both the boronic acid moiety and the pyrrolidine (B122466) ring. The boronic acid group is known to be a bioisostere of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in drug design. mdpi.com The pyrrolidine ring is a prevalent scaffold in FDA-approved drugs and natural products, valued for its ability to explore three-dimensional chemical space. nih.gov

Future research is expected to move beyond the established roles of boronic acids, such as in proteasome inhibitors like bortezomib. mdpi.com New therapeutic targets are being actively investigated.

Enzyme Activation: Recent studies have shown that novel boronic acid-based molecules can act as activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme over-expressed in cancer cells. nih.gov This represents a shift from inhibition to activation, opening a new paradigm for cancer therapy. This compound could serve as a scaffold for developing such activators.

Enzyme Inhibition: The compound remains a candidate for developing inhibitors for other enzyme classes. For example, boronic acids have been engineered to inhibit neutrophil elastase, an enzyme implicated in inflammatory lung diseases. drugdiscoverytrends.com The pyrrolidine moiety can be modified to enhance binding and selectivity for specific enzyme targets. nih.gov

Antimicrobial Agents: The pyrrolidine scaffold is found in natural products with antimicrobial and antifungal properties. nih.gov This suggests that derivatives of this compound could be explored for developing new antibacterial or antifungal agents, potentially targeting enzymes unique to pathogens.

Integration into Advanced Materials and Nanoscience

The unique chemical properties of the boronic acid group make it an attractive component for advanced materials and nanotechnologies, particularly for biomedical applications. rsc.org

A key area of emerging research is the development of stimuli-responsive nanomaterials . Boronic acids can bind to diols, such as those found on saccharides. This interaction is often pH-dependent, allowing for the creation of "smart" drug delivery systems. rsc.org Nanoparticles incorporating this compound could be designed to release a therapeutic payload in response to specific biological cues, such as the low pH environment of tumors or the high levels of reactive oxygen species (ROS) associated with inflammation. bohrium.com

Recent research has focused on formulating boronic acid-based drugs into gastroretentive nanoformulations . For example, thiolated chitosan-based nanoparticles have been used to improve the aqueous solubility and gastrointestinal retention of a boronic acid-based PKM2 activator, enhancing its potential for oral administration. nih.gov This strategy could be directly applicable to future drugs derived from this compound.

| Application Area | Key Feature of Boronic Acid | Potential Function of this compound |

| Smart Drug Delivery | Reversible covalent bonding with diols, pH-sensitivity. rsc.org | Component of bioresponsive nanoparticles for targeted drug release. bohrium.com |

| Biosensors | Binding to saccharides and glycoproteins. | Recognition element in sensors for detecting specific carbohydrates or disease biomarkers. |

| Advanced Polymers | Dynamic covalent chemistry. rsc.org | Cross-linking agent for self-healing hydrogels or other dynamic materials. |

| Nanoformulations | Therapeutic activity. | Active pharmaceutical ingredient in targeted nanoparticle systems (e.g., for oral cancer therapy). nih.gov |

Interdisciplinary Research Opportunities and Challenges

The continued development of this compound and its derivatives will rely on collaboration across multiple scientific disciplines.

Opportunities:

Medicinal Chemistry and Materials Science: A major opportunity lies in the fusion of drug design and materials science to create sophisticated theranostic agents. Nanoparticles functionalized with this compound could be designed to not only deliver a therapeutic agent but also to act as a sensor for biological molecules, enabling simultaneous diagnosis and treatment.

Synthetic Chemistry and Chemical Biology: Collaborations are crucial for developing novel synthetic methods to create libraries of derivatives and for using these compounds as chemical probes to study biological processes. The ability of boronic acids to interact with saccharides can be harnessed to study glycosylation, a key process in many diseases. nih.gov

Challenges:

Stability: A primary challenge for some boronic acids is their potential for protodeboronation, particularly under certain conditions. mdpi.com While phenylboronic acids are generally more stable, ensuring long-term stability in complex biological environments and in material formulations remains a key consideration for clinical and practical applications.

Selectivity and Off-Target Effects: As with any therapeutic agent, ensuring high selectivity for the intended biological target is critical to minimize off-target effects. drugdiscoverytrends.com The inherent reactivity of the boronic acid group requires careful molecular design to control its interactions within a complex biological system.

Scalability of Synthesis: While novel synthetic methods are emerging, ensuring that these processes are scalable, cost-effective, and environmentally benign is essential for the transition from laboratory research to industrial production and clinical use. frontiersin.org

常见问题

Q. What are the standard synthesis protocols for (4-pyrrolidin-1-ylphenyl)boronic acid and its derivatives?

- Methodological Answer: Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid moiety. A one-step protocol (e.g., Dr. Murray’s method) can simplify synthesis by combining aryl halides with bis(pinacolato)diboron under palladium catalysis . Challenges include purification due to boronic acid instability; thus, prodrug approaches (e.g., boronic esters) are often employed to enhance stability during multi-step synthesis . Key steps:

- Use of protective groups (e.g., pinacol esters) to prevent oxidation.

- Purification via column chromatography or recrystallization.

- Validation by and mass spectrometry for boron incorporation.

Q. How is the purity and structural integrity of this compound verified in pharmaceutical research?

- Methodological Answer: Advanced analytical techniques are critical:

- LC-MS/MS in MRM mode detects impurities at sub-ppm levels, essential for genotoxicity assessments (e.g., carboxy phenyl boronic acid in Lumacaftor) .

- Surface Plasmon Resonance (SPR) monitors binding specificity, as non-specific interactions (e.g., with RNAse A/B) can skew results unless mitigated by buffer optimization .

- Thermogravimetric Analysis (TGA) evaluates thermal stability, identifying degradation pathways (e.g., boroxine formation at >200°C) .

Q. What in vitro models are used to evaluate the anticancer activity of this compound derivatives?

- Methodological Answer: Glioblastoma cell lines (e.g., U87-MG) are common models for cytotoxicity assays. Protocols include:

- Dose-response curves (IC determination) using MTT or resazurin assays.

- Proteasome inhibition assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) to measure boronic acid-mediated enzyme inhibition, mimicking drugs like Bortezomib .

- Secondary assays (e.g., apoptosis via Annexin V staining) to confirm mechanistic pathways.

Advanced Research Questions

Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

- Methodological Answer: Non-specific interactions (e.g., electrostatic or hydrophobic forces) can reduce selectivity. Strategies to mitigate:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) minimize charge-based interactions .

- Surface engineering : Carboxymethyl dextran coatings reduce non-specific binding in SPR setups .

- Competitive elution : Use of sorbitol or fructose (high-affinity diols) displaces weakly bound glycoproteins .

Q. What kinetic insights govern the binding between boronic acids and diols in physiological conditions?

- Methodological Answer: Stopped-flow fluorescence studies reveal:

- Binding rates : k follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

- pH dependence : Binding is faster at pH > pK of boronic acid (e.g., ~8.5), where the trigonal boronate form dominates.

- Applications : Real-time glucose monitoring requires sub-second equilibration, achievable with optimized boronic acid fluorophores (e.g., isoquinolinyl derivatives) .

Q. What strategies improve the thermal stability of boronic acid derivatives for material science applications?

- Methodological Answer: Structural modifications enhance stability:

- Aromatic stacking : Pyrene-1-boronic acid resists degradation up to 600°C due to π-π interactions .

- Crosslinking : Polymeric boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) form boroxine networks, improving thermal resistance .

- Functional group addition : Electron-withdrawing groups (e.g., nitro) stabilize the boron center against hydrolysis .

Q. How can boronic acid moieties enhance drug delivery systems targeting specific cellular receptors?

- Methodological Answer: Boronic acids exploit diol-mediated targeting:

- Glycoprotein binding : Conjugation to liposomes enhances uptake via sialic acid-rich cell surfaces (e.g., tumor cells) .

- pH-responsive release : Boronic acid-drug conjugates dissociate in acidic endosomes (pH ~5.5), enabling intracellular payload delivery .

- Enzyme-activated prodrugs : Protease-cleavable linkers (e.g., dipeptide motifs) release active drugs in disease microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。